Physicochemical Profile Modulation: Increased Molecular Weight and Altered Lipophilicity (XLogP3-AA) vs. Non-Fluorinated Scaffold
The presence of two fluorine atoms directly alters the physicochemical profile of the 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold. Compared to the non-fluorinated analogue (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid, 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid exhibits a higher molecular weight (191.17 vs. 155.19 g/mol) and a slightly increased computed lipophilicity (XLogP3-AA of -1.5 vs. -1.8) [1][2]. This specific alteration is critical; fluorine substitution is known to generally increase lipophilicity, but in this rigid, polar bicyclic system, the effect is moderated, resulting in a fine-tuned balance that can be exploited for optimizing membrane permeability and solubility [3][4].
| Evidence Dimension | Computed Physicochemical Properties (Molecular Weight, Lipophilicity) |
|---|---|
| Target Compound Data | MW = 191.17 g/mol; XLogP3-AA = -1.5 |
| Comparator Or Baseline | (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid (MW = 155.19 g/mol; XLogP3-AA = -1.8) |
| Quantified Difference | ΔMW = +35.98 g/mol; ΔXLogP3-AA = +0.3 |
| Conditions | Data from PubChem computed properties (XLogP3-AA and Molecular Weight). |
Why This Matters
This quantified shift in lipophilicity and molecular weight is a direct indicator of altered ADME (Absorption, Distribution, Metabolism, Excretion) potential, providing a measurable basis for selecting the difluorinated analog in lead optimization campaigns focused on improving pharmacokinetic profiles.
- [1] PubChem. (2026). Compound Summary for CID 71756360, 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid. View Source
- [2] PubChem. (2026). Compound Summary for CID 16228169, (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid. View Source
- [3] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. *Science*, 317(5846), 1881-1886. View Source
- [4] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. *Journal of Medicinal Chemistry*, 58(21), 8315–8359. View Source
